![molecular formula C15H21NO3 B2790416 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 953734-45-7](/img/structure/B2790416.png)

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

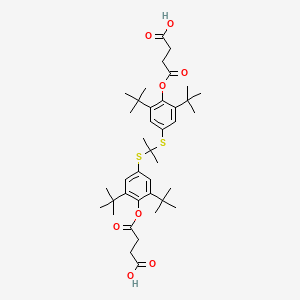

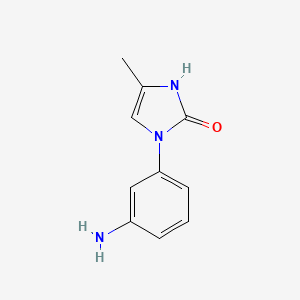

The compound “7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine” is a spirocyclic compound, which means it has two rings sharing a single atom . The presence of an amine group (-NH2) and a benzyloxy group (-OCH2C6H5) could suggest potential reactivity at these sites.

Molecular Structure Analysis

The molecular structure of this compound would likely show the spirocyclic nature of the molecule, with the two rings sharing a single atom. The presence of the amine and benzyloxy groups would also be notable features .Chemical Reactions Analysis

Amines are generally basic and nucleophilic, meaning they can react with acids and electrophiles . The benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. Amines, for example, often have a fishy smell and can form hydrogen bonds, which can affect their boiling points and solubility .Aplicaciones Científicas De Investigación

Biocatalytic Transamination

This compound can be used in biocatalytic transamination . Amine transaminases (ATAs) can catalyse transamination reactions and produce chiral amines with excellent enantioselectivity and in mild conditions . However, the enzymes often operate in restricted operational conditions and display limited stability .

Synthesis of Active Pharmaceutical Ingredients (API)

Chiral amines, such as “7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine”, are essential building blocks to manufacture a plethora of valuable compounds, including active pharmaceutical ingredients (API) . It is estimated that about half of the current API contain chiral amines in their structure .

Synthesis of Medicinally Active Agents

Spirocyclic ring systems, like the one in “7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine”, are useful intermediates in the design and synthesis of medicinally active agents . They are commonly found as cores in natural products .

Synthesis of Natural Products

The spirocyclic ring system in “7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine” is commonly found as cores in natural products . This makes it a valuable compound in the synthesis of these products .

Continuous Flow Processes

Scientists design heterogenized biocatalysts that are more versatile, more stable, and amenable to continuous flow processes . “7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine” can be used in these processes .

Synthesis of Chiral Amines

The current production of chiral amines often involves multi-step synthesis requiring expensive homogeneous catalysts and high energy consumption for subsequent purification . “7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine” can be used in the synthesis of chiral amines , providing a potentially more sustainable alternative .

Mecanismo De Acción

Target of Action

The primary targets of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. Cholinesterases are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control, while MAO B is involved in the breakdown of dopamine, another neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine acts as an inhibitor of its target enzymes. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This results in an increase in the levels of acetylcholine and dopamine in the brain, which can have various effects depending on the context .

Biochemical Pathways

The inhibition of cholinesterases and MAO B by 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine affects several biochemical pathways. The increased levels of acetylcholine and dopamine can enhance neurotransmission in the cholinergic and dopaminergic pathways, respectively . These pathways are involved in a wide range of physiological processes, including memory formation, muscle control, reward, and motivation .

Pharmacokinetics

The pharmacokinetics of 7-(Benzyloxy)-1,4-dioxaspiro[4The compound’s ability to inhibit key enzymes in the brain suggests that it can cross the blood-brain barrier, a critical factor for bioavailability in the central nervous system .

Result of Action

The molecular and cellular effects of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine’s action primarily involve changes in neurotransmitter levels and activity in the brain. By inhibiting cholinesterases and MAO B, the compound increases the levels of acetylcholine and dopamine, enhancing neurotransmission in the cholinergic and dopaminergic systems . This can lead to improvements in memory, motor control, reward, and motivation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to bind to its target enzymes . Furthermore, individual factors such as age, sex, genetic background, and health status can influence the compound’s efficacy and potential side effects .

Direcciones Futuras

Propiedades

IUPAC Name |

7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c16-13-6-7-15(18-8-9-19-15)10-14(13)17-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBTZUJRKVTZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C1N)OCC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2790337.png)

![3-(3-bromo-4-methoxyphenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2790340.png)

![N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2790343.png)

![3-(4-fluorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2790344.png)

![Methyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2790345.png)

![N~4~-(4-fluorophenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2790347.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2790354.png)